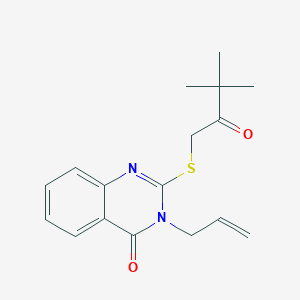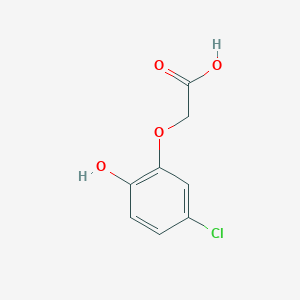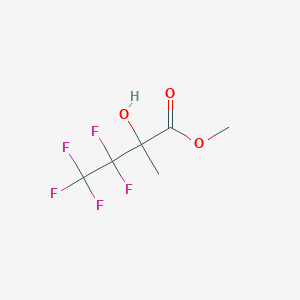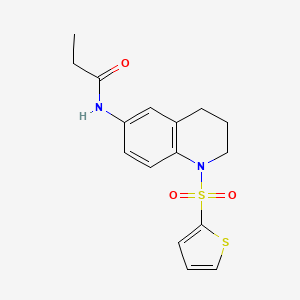
3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activities
Quinazolin-4(3H)-one derivatives have shown potential in antiviral research. A study by Selvam et al. (2007) utilized novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave techniques, to evaluate their antiviral activities against various viruses, including influenza and severe acute respiratory syndrome coronavirus. The study demonstrated significant antiviral potential in some compounds, highlighting the importance of quinazolin-4(3H)-one derivatives in antiviral research (Selvam et al., 2007).
Antimicrobial Properties
Alagarsamy et al. (2015, 2016) synthesized a series of quinazolin-4(3H)-one derivatives with antimicrobial properties. These studies demonstrated the efficacy of these compounds against various gram-positive and gram-negative bacteria, highlighting their potential in combating microbial infections (Alagarsamy et al., 2015), (Alagarsamy et al., 2016).
Antioxidant and Cytotoxic Activity
Pele et al. (2022) developed new polyphenolic derivatives of quinazolin-4(3H)-one, assessing their antioxidant and cytotoxic activities. The study found that these compounds displayed high antioxidant activity and cytotoxicity against cancer cells, indicating their therapeutic potential (Pele et al., 2022).
Anticonvulsant Activity
Mohamed (2014) investigated novel derivatives of 3-allyl6-iodo-2-substituted thioquinazolinone for their anticonvulsant activities. The study identified several compounds with significant anticonvulsant properties, suggesting a potential avenue for developing new antiepileptic drugs (Mohamed, 2014).
Antimicrobial and Anticancer Properties
Antypenko et al. (2016) synthesized novel quinazolin-4(3H)-thiones with evaluated antimicrobial and anticancer activities. Their study highlighted the potency of these compounds against various bacterial strains and cancer cell lines, suggesting their dual therapeutic potential (Antypenko et al., 2016).
Antitumor Activity
Alafeefy (2011) synthesized new 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives and screened them for antitumor activity against various human cancer cell lines. The results showed broad-spectrum antitumor activity, with some compounds exhibiting higher efficacy than standard drugs (Alafeefy, 2011).
H1-antihistaminic Agents
Alagarsamy and Parthiban (2013) developed novel quinazolin-4(3H)-one derivatives as H1-antihistaminic agents. Their research showed promising results in protecting against histamine-induced bronchospasm, indicating potential for allergy treatments (Alagarsamy & Parthiban, 2013).
Propriétés
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-5-10-19-15(21)12-8-6-7-9-13(12)18-16(19)22-11-14(20)17(2,3)4/h5-9H,1,10-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJFCCYWLRJDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2929494.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)
![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)




![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)

